LogP Quantification: 2-Chloro Isomer Shows Intermediate Lipophilicity Relative to 3‑Chloro, 4‑Chloro, and Unsubstituted Analogs
The experimentally consistent LogP value for 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid is 2.03, placing it between the unsubstituted parent (LogP = 1.37) and the more lipophilic 4‑chloro isomer (LogP = 2.45) . The 3‑chloro isomer also displays a higher LogP (2.43). This intermediate lipophilicity is highly reproducible across databases and directly influences reverse-phase HPLC retention time, octanol-water partition behavior, and passive membrane permeability predictions, making the 2‑chloro compound a distinct tool for fine-tuning physicochemical profiles in lead optimization .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03 (1007878-92-3) |
| Comparator Or Baseline | 3‑chloro isomer: LogP = 2.43 (1007878-90-1); 4‑chloro isomer: LogP = 2.45 (6327-71-5); unsubstituted parent: LogP = 1.37 (14758-99-7) |
| Quantified Difference | ΔLogP = –0.40 to –0.42 vs. 3‑/4‑chloro; ΔLogP = +0.66 vs. unsubstituted |
| Conditions | Predicted LogP (ALogP/ClogP consensus) as reported by Chemsrc and corroborated by Chembase, ChemScene computational modules |
Why This Matters
Procurement of the 2‑chloro isomer is justified when a project requires a precise LogP window of ~2.0–2.1 that is not achievable with the 3‑/4‑chloro or des‑chloro analogs, thereby enabling tailored hydrophobicity in SAR campaigns.
